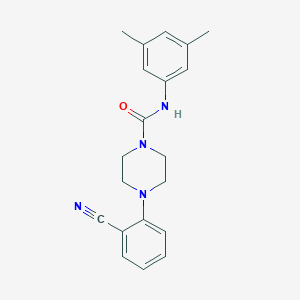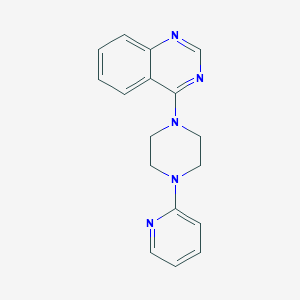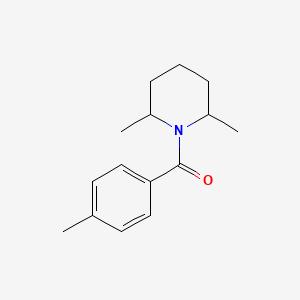![molecular formula C11H10N2OS B7519297 N-[4-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7519297.png)
N-[4-(1,3-thiazol-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-thiazol-2-yl)phenyl]acetamide, commonly known as TAA, is a compound that has gained attention in the scientific community due to its potential applications in various fields. TAA is a thiazole derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of TAA is not fully understood, but it is believed to interact with various targets in the body such as enzymes and receptors. TAA has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. TAA has also been shown to modulate the activity of various receptors such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
TAA has been shown to have various biochemical and physiological effects in vitro and in vivo. TAA has been shown to exhibit antioxidant activity, which is important for the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases. TAA has also been shown to exhibit anti-inflammatory activity, which is important for the prevention of chronic inflammatory diseases such as arthritis and asthma. In addition, TAA has been shown to exhibit neuroprotective activity, which is important for the prevention of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
TAA has several advantages and limitations for lab experiments. One advantage is that TAA is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that TAA has a relatively low molecular weight, making it easy to handle and analyze. However, one limitation is that TAA has limited solubility in aqueous solutions, which can make it difficult to study its effects in biological systems. Another limitation is that TAA has not been extensively studied in vivo, which limits its potential applications in the clinic.
未来方向
There are several future directions for the study of TAA. One direction is to further explore the mechanism of action of TAA and identify its molecular targets in the body. Another direction is to study the pharmacokinetics and pharmacodynamics of TAA in vivo to determine its potential applications in the clinic. Additionally, TAA can be used as a building block for the synthesis of various materials and polymers with unique properties, which can have potential applications in various fields such as material science and engineering.
合成方法
The synthesis of TAA involves the reaction of 2-aminothiazole with 4-bromoacetophenone in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. This method has been optimized to yield high purity and high yield of TAA.
科学研究应用
TAA has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, TAA has been explored as a potential drug candidate for various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, TAA has been used as a building block for the synthesis of various polymers and materials with unique properties. In biochemistry, TAA has been used as a tool to study protein-protein interactions and enzyme kinetics.
属性
IUPAC Name |
N-[4-(1,3-thiazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWOMUZPZMHAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1-methoxypropan-2-yl)-3-[4-[6-(1-methoxypropan-2-ylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519218.png)

![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)



![2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)

![6,7-Dimethyl-4-[[1-(3-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7519274.png)
